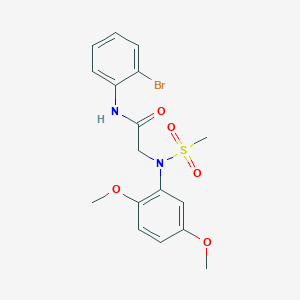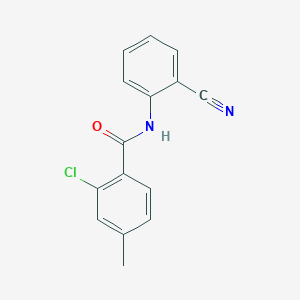![molecular formula C14H13N5O2 B5799009 ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)
ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate, also known as PP2, is a chemical compound that has been extensively studied for its potential applications in scientific research. PP2 is a selective inhibitor of Src family kinases, which are enzymes that play a crucial role in cell signaling processes. In
Mecanismo De Acción
Ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate works by binding to the ATP-binding site of Src family kinases, thereby inhibiting their activity. This leads to a decrease in downstream signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has also been shown to have cardioprotective effects in animal models of myocardial ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate in lab experiments is its selectivity for Src family kinases, which allows for specific inhibition of these enzymes without affecting other signaling pathways. However, one limitation is that ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate. One area of interest is its potential use in combination with other inhibitors to enhance its efficacy in cancer treatment. Another area of interest is the development of more water-soluble analogs of ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate for use in experiments. Additionally, further research is needed to fully understand the mechanisms underlying the cardioprotective effects of ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate and its potential use in the treatment of cardiovascular disease.
Métodos De Síntesis
Ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine, which is then reacted with 4-bromobenzoic acid to form ethyl 4-(4-bromobenzoylamino)-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate. This compound is then reacted with sodium hydride and ethyl iodide to form the final product, ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of Src family kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and survival. ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has been used in studies to investigate the role of Src family kinases in cancer, inflammation, and cardiovascular disease.
Propiedades
IUPAC Name |
ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-2-21-14(20)9-3-5-10(6-4-9)18-12-11-7-17-19-13(11)16-8-15-12/h3-8H,2H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENBIWHACUFYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)

![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)


![2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5798998.png)





